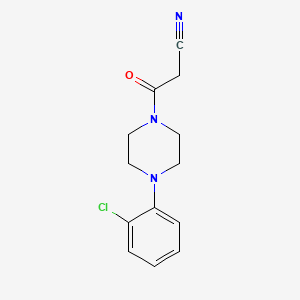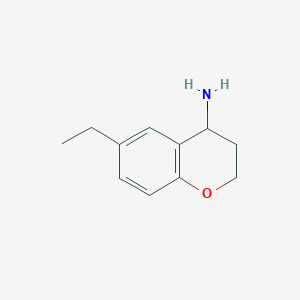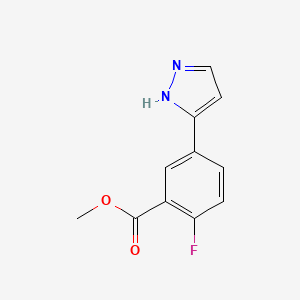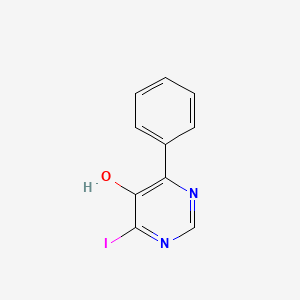
5-(Propoxymethyl)-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propoxymethyl)-2-furoic acid: is an organic compound belonging to the furan family, characterized by a furan ring substituted with a propoxymethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan derivatives.
Step 1 Alkylation: The furan ring is alkylated at the 5-position using a propoxymethyl halide under basic conditions. Common bases include sodium hydride or potassium carbonate.
Step 2 Carboxylation: The alkylated furan undergoes carboxylation at the 2-position. This can be achieved through a Grignard reaction using carbon dioxide or by direct carboxylation using carbon monoxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(Propoxymethyl)-2-furoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(Propoxymethyl)-2-furoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furanones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, where the propoxymethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Propoxymethyl)-2-furoic acid serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in biochemical assays. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
Pharmaceutical research explores the therapeutic potential of this compound derivatives. These compounds are investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Their ability to modulate biological pathways is of particular interest in the development of new medications.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymeric materials can enhance their thermal stability and mechanical properties, making them suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-(Propoxymethyl)-2-furoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furoic acid: Similar structure but with a methyl group instead of a propoxymethyl group.
5-(Hydroxymethyl)-2-furoic acid: Contains a hydroxymethyl group at the 5-position.
2-Furoic acid: Lacks the propoxymethyl group, having only the carboxylic acid at the 2-position.
Uniqueness
5-(Propoxymethyl)-2-furoic acid is unique due to the presence of the propoxymethyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and provides additional sites for chemical modification, making it more versatile in synthetic applications compared to its simpler analogs.
Properties
CAS No. |
758721-16-3 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(propoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-2-5-12-6-7-3-4-8(13-7)9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11) |
InChI Key |
ZRPJJPWUOMNAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)


![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)







![[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)

